8-(4-Chlorophenyl)-3-(methylsulfonyl)-4-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine
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Overview
Description
8-(4-Chlorophenyl)-3-(methylsulfonyl)-4-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine is a complex organic compound belonging to the class of pyrazolo[5,1-c][1,2,4]triazines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylsulfonyl group, and a phenyl group
Preparation Methods
The synthesis of 8-(4-Chlorophenyl)-3-(methylsulfonyl)-4-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with a β-diketone to form a pyrazole intermediate.
Cyclization: The pyrazole intermediate undergoes cyclization with a suitable reagent to form the pyrazolo[5,1-c][1,2,4]triazine core.
Substitution reactions: The chlorophenyl, methylsulfonyl, and phenyl groups are introduced through substitution reactions using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
8-(4-Chlorophenyl)-3-(methylsulfonyl)-4-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
8-(4-Chlorophenyl)-3-(methylsulfonyl)-4-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being explored for its potential therapeutic properties, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 8-(4-Chlorophenyl)-3-(methylsulfonyl)-4-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
8-(4-Chlorophenyl)-3-(methylsulfonyl)-4-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine can be compared with other similar compounds, such as:
8-(4-Methylphenyl)-3-(methylsulfonyl)-4-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine: This compound has a methyl group instead of a chlorine atom, which may affect its reactivity and biological activity.
8-(4-Chlorophenyl)-3-(ethylsulfonyl)-4-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine: The presence of an ethylsulfonyl group instead of a methylsulfonyl group can influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15ClN4O2S |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-3-methylsulfonyl-4-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C18H15ClN4O2S/c1-26(24,25)18-16(13-5-3-2-4-6-13)23-17(21-22-18)15(11-20-23)12-7-9-14(19)10-8-12/h2-11,16,21H,1H3 |
InChI Key |
KCRQFWAFMLULCV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NNC2=C(C=NN2C1C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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